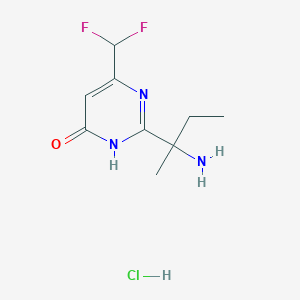

2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride

Description

This compound is a dihydropyrimidinone derivative featuring a 2-aminobutan-2-yl group at the 2-position and a difluoromethyl substituent at the 6-position of the pyrimidinone ring. It is formulated as a hydrochloride salt to enhance stability and solubility. The molecular formula is inferred as C₉H₁₃ClF₂N₃O, with a molecular weight of approximately 265.67 g/mol (calculated).

Properties

IUPAC Name |

2-(2-aminobutan-2-yl)-4-(difluoromethyl)-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2N3O.ClH/c1-3-9(2,12)8-13-5(7(10)11)4-6(15)14-8;/h4,7H,3,12H2,1-2H3,(H,13,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFNIFYGLVDTIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC(=CC(=O)N1)C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClF2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's IUPAC name is 2-(1-amino-1-methylpropyl)-6-(difluoromethyl)-4(3H)-pyrimidinone hydrochloride. Its molecular formula is , with a molecular weight of approximately 235.68 g/mol. The structure features a pyrimidine ring with difluoromethyl and amino substituents, which are crucial for its biological activity.

Research indicates that compounds similar to 2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one exhibit various mechanisms of action:

- COX Inhibition : Some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, related compounds demonstrated IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition .

- PGE2 Reduction : The ability to reduce prostaglandin E2 (PGE2) levels has been noted as a key indicator of anti-inflammatory activity. Certain analogs exhibited reductions in PGE2 levels between 76% and 98%, highlighting their potential therapeutic applications in managing inflammation .

Biological Activity Data

| Activity | Value | Reference |

|---|---|---|

| COX-2 Inhibition (IC50) | 0.84 - 1.39 μM | |

| PGE2 Reduction | 76% - 98% | |

| Molecular Weight | 235.68 g/mol | |

| Purity | 91% |

Case Studies

- Anti-inflammatory Effects : A study focused on the anti-inflammatory properties of related pyrimidine compounds found that they significantly reduced inflammatory markers in vitro. The derivatives were tested on human cell lines and showed promising results in lowering PGE2 levels, indicating potential for treating inflammatory diseases.

- Analogs and Variants : Research on structural analogs indicated that modifications to the amino and difluoromethyl groups could enhance biological activity. For example, substituting different groups at the C-4 position of the pyrimidine ring resulted in varied COX-2 inhibition profiles, suggesting that specific structural features are critical for activity .

- Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. Results showed selective cytotoxicity against certain cancer types while sparing normal cells, indicating a potential role in cancer therapy.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various human cancer cell lines, with IC50 values typically ranging from 5 to 15 µM .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies report minimum inhibitory concentrations (MIC) around 256 µg/mL for related compounds .

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism .

Applications in Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development:

- Diabetes Management : Given its potential as a DPP-IV inhibitor, this compound could be explored further for its role in managing type 2 diabetes by enhancing insulin secretion and lowering blood sugar levels .

- Cancer Therapeutics : Its anticancer properties suggest that it could be developed into a therapeutic agent for treating various cancers. Ongoing research into its mechanism of action will help elucidate its efficacy and safety profile .

- Anticancer Efficacy : A study evaluated the effects of similar pyrimidine derivatives on human cancer cell lines. Results indicated significant reductions in cell viability at concentrations as low as 10 µM, with specific derivatives showing enhanced activity against breast and prostate cancer cells .

- Antimicrobial Screening : Another investigation screened derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. Some derivatives exhibited zones of inhibition greater than 15 mm at concentrations of 50 µg/mL, indicating strong antimicrobial potential .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent Impact on Properties

- Hydrophobicity: tert-Butyl and isopropyl groups increase lipophilicity, favoring interactions with hydrophobic biological targets .

- Electron Effects: The difluoromethyl group’s electron-withdrawing nature may stabilize the pyrimidinone ring, altering reactivity or binding affinity compared to electron-donating groups like methoxymethyl .

Metabolic Stability :

- Ethyl and isopropyl groups are less prone to oxidative metabolism than methoxymethyl , which contains a labile ether bond .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride with high purity?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry of reactants). For example, fractional factorial designs minimize experimental runs while capturing interactions between variables .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures). Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

- Safety : Follow protocols for handling fluorinated compounds (e.g., PPE, fume hood use) and waste disposal per OSHA guidelines .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with a stabilizing agent (e.g., trifluoroacetic acid) to resolve amine and difluoromethyl groups. Compare bond lengths/angles to density functional theory (DFT)-optimized models .

- Spectroscopic Analysis : Use - and -NMR to confirm substituent positions. For dihydropyrimidinone rings, -NMR signals between 160–170 ppm indicate carbonyl groups .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

- Methodological Answer :

- HPLC-UV : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and methanol (70:30 v/v). Detection at 254 nm for pyrimidinone absorption .

- LC-MS : Electrospray ionization (ESI) in positive mode to detect the [M+H] ion. Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Compare electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase inhibitors) using AMBER or GROMACS. Focus on dihydropyrimidinone ring flexibility and fluorine-mediated hydrophobic interactions .

Q. How should contradictory solubility data between experimental and computational predictions be resolved?

- Methodological Answer :

- Data Reconciliation : Apply multivariate regression to identify outliers. For example, Hansen solubility parameters (δ, δ, δ) may conflict with COSMO-RS predictions due to solvent-solute hydrogen bonding .

- Experimental Validation : Use a shake-flask method with UV-Vis quantification. Test solvents with varying polarity indices (e.g., water, DMSO, ethanol) .

Q. What reactor designs are optimal for scaling up the synthesis of this compound?

- Methodological Answer :

- Continuous Flow Reactors : Mitigate exothermic risks via precise temperature control. Use microreactors with PTFE tubing for fluorinated intermediates .

- Scale-Up Criteria : Maintain geometric similarity (e.g., impeller type, agitation rate) between lab and pilot reactors. Use dimensionless numbers (Reynolds, Damköhler) to predict mass transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.